molecular formula C10H17N3OS B7926943 2-[(2-Amino-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone

2-[(2-Amino-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone

Cat. No.: B7926943
M. Wt: 227.33 g/mol
InChI Key: IVBBOXCNXMWZCD-UHFFFAOYSA-N
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Description

2-[(2-Amino-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone is a heterocyclic compound containing a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and thiazole functionalities makes it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone typically involves the reaction of 2-bromoacetylthiazole with 2-(isopropylamino)ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like crystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: N-alkylated or N-acylated thiazole derivatives.

Scientific Research Applications

2-[(2-Amino-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-[(2-Amino-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the amino groups can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Amino-ethyl)-methyl-amino]-1-thiazol-2-yl-ethanone
  • 2-[(2-Amino-ethyl)-ethyl-amino]-1-thiazol-2-yl-ethanone
  • 2-[(2-Amino-ethyl)-propyl-amino]-1-thiazol-2-yl-ethanone

Uniqueness

2-[(2-Amino-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric hindrance provided by the isopropyl group can affect the compound’s interaction with enzymes and receptors, potentially leading to different pharmacological profiles compared to its analogs.

Properties

IUPAC Name

2-[2-aminoethyl(propan-2-yl)amino]-1-(1,3-thiazol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-8(2)13(5-3-11)7-9(14)10-12-4-6-15-10/h4,6,8H,3,5,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBBOXCNXMWZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC(=O)C1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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